![molecular formula C21H25N3O2 B2720339 N-methyl-N-({1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide CAS No. 924820-14-4](/img/structure/B2720339.png)
N-methyl-N-({1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-({1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide is a complex organic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-({1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide typically involves multiple steps. One common method involves the reaction of 1H-benzimidazole with 3-(3-methylphenoxy)propyl bromide in the presence of a base such as potassium carbonate. This reaction forms the intermediate 1-[3-(3-methylphenoxy)propyl]-1H-benzimidazole. The intermediate is then reacted with N-methylacetamide in the presence of a catalyst like palladium on carbon to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-N-({1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole ring.
Substitution: Substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
N-methyl-N-({1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-methyl-N-({1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
N-methyl-N-({1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)acetamide: A similar compound with a different substitution pattern on the phenoxy group.
N-methyl-N-({1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)acetamide: Another similar compound with a different substitution pattern on the phenoxy group.
Uniqueness
N-methyl-N-({1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide is unique due to its specific substitution pattern on the phenoxy group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
N-methyl-N-[[1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-16-8-6-9-18(14-16)26-13-7-12-24-20-11-5-4-10-19(20)22-21(24)15-23(3)17(2)25/h4-6,8-11,14H,7,12-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJHCIWHLLIKJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(1-(Benzo[d]thiazole-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2720256.png)
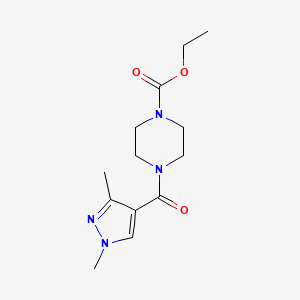
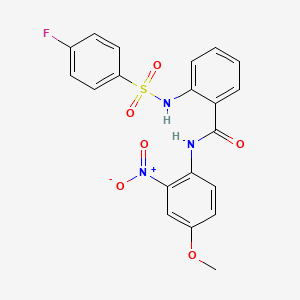
![3-Chloro-4-{[3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzaldehyde](/img/structure/B2720261.png)
![2-(4-METHOXYBENZENESULFONYL)-2-[3-(4-METHYLPIPERAZIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE](/img/structure/B2720262.png)
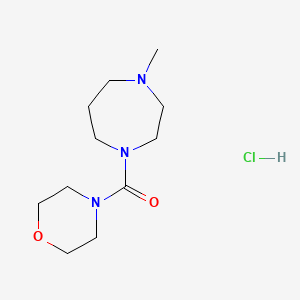
![2-methoxy-5-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2720264.png)
![N-{6-bromoimidazo[1,2-a]pyrazin-2-yl}butanamide](/img/structure/B2720267.png)



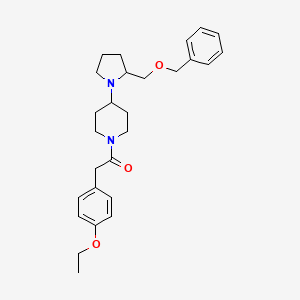
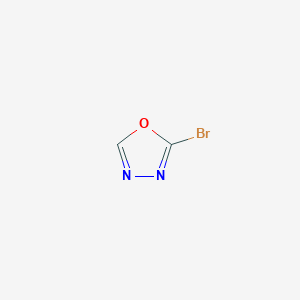
![N-[1-[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl]piperidin-4-yl]-4-fluorobenzamide](/img/structure/B2720277.png)
